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Leukotriene B4-d5

Cat. No.: B10827615
M. Wt: 341.5 g/mol
InChI Key: VNYSSYRCGWBHLG-SUCHLTMXSA-N
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Description

Significance of Stable Isotope Labeled Compounds in Eicosanoid Research

The study of eicosanoids, a class of signaling lipids that includes leukotrienes, prostaglandins, and thromboxanes, presents significant analytical challenges due to their low endogenous concentrations and structural diversity. Stable isotope labeled compounds, such as those incorporating deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), are indispensable in overcoming these challenges. caymanchem.commetwarebio.com

In quantitative analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope dilution is the gold standard methodology. nih.govlipidmaps.org This technique involves adding a known amount of a stable isotope-labeled analog of the analyte of interest to a sample at an early stage of preparation. caymanchem.com Because the labeled standard is chemically identical to the endogenous compound, it experiences the same extraction inefficiencies, ionization suppression, and degradation, thus providing a reliable basis for accurate quantification. caymanchem.comnih.gov The use of deuterated standards, like Leukotriene B4-d5, allows for precise measurement by correcting for sample loss and matrix effects, which are common issues in complex biological matrices. lcms.cz

Overview of Leukotriene B4 as a Bioactive Lipid Mediator

Leukotriene B4 (LTB4) is a powerful, pro-inflammatory lipid mediator that plays a central role in a wide array of biological processes, particularly those related to inflammation and the immune response. nih.govnih.gov

Biosynthetic Origin of Leukotriene B4 from Arachidonic Acid

Leukotriene B4 is synthesized from arachidonic acid, a polyunsaturated omega-6 fatty acid that is a common component of cell membranes. nih.govbiosciencepharma.com The biosynthesis is a multi-step enzymatic process:

Release of Arachidonic Acid: Upon cellular stimulation by inflammatory signals, the enzyme phospholipase A2 (PLA2) is activated, which cleaves arachidonic acid from membrane phospholipids (B1166683). nih.gov

Action of 5-Lipoxygenase (5-LOX): The free arachidonic acid is then acted upon by the enzyme 5-lipoxygenase (5-LOX), in conjunction with the 5-lipoxygenase-activating protein (FLAP). nih.govresearchgate.net This enzyme catalyzes the initial oxygenation of arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE).

Formation of Leukotriene A4 (LTA4): 5-LOX further converts 5-HPETE into an unstable epoxide intermediate, Leukotriene A4 (LTA4). biosciencepharma.com

Conversion to Leukotriene B4 (LTB4): The final step is the hydrolysis of LTA4 by the enzyme LTA4 hydrolase (LTA4H), which adds a water molecule to form the biologically active Leukotriene B4. nih.govresearchgate.net

This entire process occurs rapidly within seconds to minutes following cellular activation. nih.gov

Foundational Roles of Leukotriene B4 in Biological Systems

Leukotriene B4 exerts its effects by binding to specific G protein-coupled receptors on the surface of target cells, primarily the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. nih.govcreative-proteomics.com Its biological functions are extensive and primarily pro-inflammatory:

Chemotaxis: LTB4 is one of the most potent known chemoattractants for neutrophils, guiding these immune cells to sites of inflammation and infection. creative-proteomics.comselfhacked.com It also attracts other immune cells like monocytes, eosinophils, and T-cells. nih.govselfhacked.com

Immune Cell Activation: Beyond recruitment, LTB4 activates neutrophils and macrophages, enhancing their functions such as phagocytosis (the engulfment of pathogens) and the production of reactive oxygen species and inflammatory cytokines. nih.govselfhacked.comnih.gov

Modulation of Inflammation: LTB4 can amplify and prolong inflammatory responses by stimulating the production of other pro-inflammatory mediators, including cytokines and chemokines. nih.govnih.gov Elevated levels of LTB4 have been detected in various inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. nih.govnih.govmdpi.com

Host Defense: By orchestrating the innate immune response, LTB4 plays a critical role in defending the host against microbial and viral infections. nih.gov

Rationale for Deuterated this compound as an Essential Analytical Standard

The precise and accurate quantification of LTB4 in biological samples is critical for understanding its role in health and disease. This compound, which contains five deuterium atoms, is an essential analytical standard for this purpose, primarily in mass spectrometry-based methods. caymanchem.comcaymanchem.com

The rationale for its use is multifaceted:

Internal Standard for Quantification: In LC-MS/MS analysis, this compound is added to samples as an internal standard. nih.govresearchgate.net Because it co-elutes with the natural, non-labeled LTB4 but has a different mass-to-charge ratio, the mass spectrometer can distinguish between the two. nih.govresearchgate.net The ratio of the signal from the endogenous LTB4 to the known amount of added LTB4-d5 allows for highly accurate and precise quantification, correcting for any variations during sample processing and analysis. caymanchem.comnih.gov

High Sensitivity and Specificity: The use of deuterated standards in conjunction with techniques like tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity, enabling the detection of the very low concentrations of LTB4 typically found in biological fluids. nih.govnih.gov This is crucial for studying subtle changes in LTB4 levels that may be associated with disease states. nih.govnih.gov

Improved Accuracy over Other Methods: While other methods like enzyme-linked immunosorbent assays (ELISAs) exist for measuring LTB4, they can sometimes suffer from cross-reactivity with other structurally similar eicosanoids. nih.gov Mass spectrometry with a deuterated internal standard offers superior specificity, ensuring that only LTB4 is being measured. nih.gov

The availability and use of this compound have significantly advanced research into the roles of LTB4 in various physiological and pathological processes by providing a reliable and robust method for its quantification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O4 B10827615 Leukotriene B4-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O4

Molecular Weight

341.5 g/mol

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-19,19,20,20,20-pentadeuterio-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1/i1D3,2D2

InChI Key

VNYSSYRCGWBHLG-SUCHLTMXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O

Origin of Product

United States

Advanced Analytical Methodologies: Leveraging Leukotriene B4 D5 As a Stable Isotope Internal Standard

Mass Spectrometry-Based Quantification of Leukotriene B4

Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for the specific and sensitive quantification of eicosanoids, including LTB4. iaea.org These methods rely on the use of internal standards to ensure accuracy. Stable isotope-labeled internal standards, such as Leukotriene B4-d5, are considered the most suitable choice for these quantitative assays. aptochem.comscispace.com This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization, yet are distinguishable by their mass difference in the mass spectrometer. aptochem.comchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for analyzing lipid mediators. researchgate.net For LTB4 analysis, LC-MS/MS methods have been developed that demonstrate high sensitivity and specificity, capable of detecting endogenous levels in complex biological matrices like human plasma. nih.gov The robustness of these methods is heavily reliant on the incorporation of a SIL-IS to correct for potential issues such as ion suppression, which can vary between samples and affect ionization efficiency. researchgate.netchromforum.org

The coupling of ultra-high performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) offers enhanced chromatographic resolution, sensitivity, and rapid separation times, making it ideal for the high-throughput analysis of eicosanoids. lipidmaps.orgnih.gov Creative Proteomics utilizes a UHPLC-MS/MS platform for the absolute quantification of key leukotrienes, including LTB4, in various biological samples such as plasma, urine, and tissues. creative-proteomics.com This service integrates isotope-labeled internal standards to ensure accuracy and reproducibility. creative-proteomics.com A developed UHPLC-MS/MS method for quantifying 25 eicosanoids in human serum used LTB4-d4 as the internal standard for LTB4, achieving a limit of quantification between 0.048 and 0.44 ng/mL for the targeted compounds. nih.gov

Another study developed a sensitive UPLC-MS/MS assay for LTB4 in human sputum, a biomarker for LTB4 biosynthesis inhibition. nih.gov This method achieved a lower limit of quantitation (LLOQ) of 0.2 ng/mL with a run time of 4.5 minutes per sample. nih.gov The use of a SIL-IS is critical in these applications to correct for variations in sample extraction efficiency and matrix effects, thereby enabling accurate quantification. lipidmaps.orgnih.gov

Table 1: Exemplary UHPLC-MS/MS Parameters for Eicosanoid Analysis This table is a composite of typical parameters and does not represent a single specific study.

Parameter Description
Chromatography System Agilent 1290 Infinity II UHPLC creative-proteomics.com or Waters Acquity UPLC lipidmaps.org
Mass Spectrometer SCIEX QTRAP® 6500+ creative-proteomics.com or Agilent 6495 Triple Quadrupole nih.gov
Column Reversed-phase C18 column (e.g., Acquity UPLC BEH shield RP18) lipidmaps.orgcreative-proteomics.com
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for LTB4 creative-proteomics.comresearchgate.net
Analysis Mode Multiple Reaction Monitoring (MRM) or Dynamic MRM (dMRM) creative-proteomics.comnih.gov
Internal Standard Leukotriene B4-d4 or this compound nih.govresearchgate.net

| Typical LLOQ | ~1.0 pg/ml in plasma nih.gov, 0.2 ng/mL in sputum nih.gov |

Reversed-phase chromatography is the predominant separation technique for eicosanoids due to its effectiveness in separating these structurally similar lipids based on their hydrophobicity. lipidmaps.org C18 silica (B1680970) columns are commonly employed for this purpose. lipidmaps.orgcreative-proteomics.comchromatographyonline.com The mobile phase typically consists of a mixture of water, acetonitrile (B52724), and an acid like formic or acetic acid, run in a gradient elution. lipidmaps.orgnih.gov The near-identical chemical nature of this compound and LTB4 ensures they co-elute during reversed-phase chromatography. chromforum.org However, it is noted that heavily deuterated compounds can sometimes exhibit a slight shift in retention time, eluting marginally earlier than their non-deuterated counterparts. researchgate.netchromforum.org This co-elution is crucial because it means both the analyte and the internal standard experience the same matrix-induced ion suppression or enhancement at the same point in time, allowing for effective normalization. chromforum.org

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Prior to the widespread adoption of LC-MS, gas chromatography-mass spectrometry (GC-MS) was a primary method for the quantification of LTB4. These methods are highly selective and sensitive, often requiring chemical derivatization of the analyte to increase its volatility for gas-phase analysis. nih.govnih.gov For instance, a method was developed where LTB4 was converted to its methyl ester, bis-t-butyldimethylsilyl ether derivative before GC-MS analysis. nih.gov

In these approaches, a deuterated or other stable isotope-labeled standard is essential for accurate quantification. nih.govnih.govnih.gov One study utilized [18O]2-LTB4 as an internal standard to determine LTB4 levels in human plasma, achieving a detection limit of 425 pg on-column. nih.gov Another GC-MS method for the simultaneous quantitation of LTB4 and its metabolites also used deuterated compounds as internal standards, reaching a detection limit of less than 10 pg. nih.gov The use of SIL-IS in GC-MS serves the same fundamental purpose as in LC-MS: to correct for variations throughout the sample preparation and analysis process. chromatographyonline.com

Table 2: Key Features of GC-MS Methods for LTB4 Analysis This table summarizes findings from different research articles.

Feature Study 1 nih.gov Study 2 nih.gov
Analyte LTB4 and its ω-oxidized metabolites LTB4
Matrix Human Polymorphonuclear Leukocytes Human Plasma
Internal Standard Deuterated compounds [18O]2-LTB4
Derivatization Methyl ester dimethylisopropylsilyl ether Methyl ester, bis-t-butyldimethylsilyl ether

| Detection Limit | < 10 pg | 425 pg (on column) |

Functionality of Deuterated Internal Standards in Targeted Lipidomics

Targeted lipidomics aims to precisely measure a specific, predefined set of lipid molecules. In this field, the use of SIL-IS is the most widely accepted approach to normalize for variability during sample quantification. nih.govsciex.com An ideal internal standard should have the same extraction recovery, chromatographic retention time, and ionization response as the analyte. aptochem.com Deuterated standards like this compound fulfill these criteria exceptionally well. aptochem.comtexilajournal.com They are added to the sample at a known concentration before any sample preparation steps. chromatographyonline.com Consequently, the SIL-IS experiences the same potential losses during extraction and the same matrix effects during ionization as the endogenous analyte. researchgate.netwaters.com By comparing the signal of the analyte to the signal of the co-eluting SIL-IS, these variations can be effectively canceled out, leading to highly accurate and precise quantification. texilajournal.com

The primary function of this compound in an analytical run is to provide a reference signal for normalization. lipidmaps.org Analytical variability can arise from inconsistent sample extraction, injection volume inaccuracies, and fluctuations in the mass spectrometer's ionization source. aptochem.comgithub.io Matrix effects, where co-eluting compounds from the biological sample suppress or enhance the ionization of the target analyte, are a significant challenge in MS-based quantification. researchgate.net

Because the SIL-IS is chemically almost identical to the analyte, it is subject to the same matrix effects. chromforum.org Therefore, the ratio of the peak area of the analyte (LTB4) to the peak area of the internal standard (this compound) remains constant even when the absolute signal intensities fluctuate due to these effects. researchgate.netwaters.com This response ratio is then used to calculate the concentration of the analyte based on a calibration curve, which is constructed by plotting the response ratios of known concentrations of the analyte against the fixed concentration of the internal standard. lipidmaps.org This process of normalization corrects for analytical inconsistencies and allows for the accurate relative or absolute quantification of the target compound. researchgate.netnih.gov

Application in Monitoring Instrument Precision

The precision of an analytical instrument, such as a liquid chromatography-tandem mass spectrometer (LC-MS/MS), can fluctuate during an analytical run due to various factors. The use of a stable isotope internal standard like LTB4-d5 is critical for monitoring and correcting these variations. nih.govmdpi.com Because the internal standard is added at a constant concentration to every sample, including calibrators and quality controls, it experiences the same instrumental conditions as the analyte of interest (LTB4). chromatographyonline.com Any instability or drift in the instrument's response will affect both the analyte and the internal standard proportionally. mdpi.com By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to more precise and reliable quantification. mdpi.com This continuous monitoring ensures that the data generated throughout the analytical batch is consistent and accurate. The intra-assay coefficient of variation for an LTB4 assay using a deuterated internal standard has been reported to be as low as 17%, demonstrating satisfactory precision. nih.gov

Role in Evaluating Recovery from Extraction Procedures

Quantifying low-concentration analytes from complex biological samples like plasma, serum, or sputum requires an extraction step to remove interfering substances. nih.govnih.govresearchgate.net However, some of the target analyte can be lost during this process, leading to underestimation of its true concentration. LTB4-d5 plays a crucial role in determining the efficiency of this extraction. The deuterated internal standard is added to the biological sample at a known concentration before any sample preparation or extraction begins. nih.govnih.govnih.gov Consequently, LTB4-d5 is subject to the same potential losses as the endogenous LTB4 during procedures like solid-phase extraction (SPE) or liquid-liquid extraction. nih.govnih.gov By measuring the amount of LTB4-d5 that remains in the final extract and comparing it to the amount initially added, a recovery percentage can be calculated. This value provides a direct measure of the extraction efficiency for each individual sample, allowing for accurate correction of any analyte loss. Studies have reported high and consistent recovery rates using this methodology.

Table 1: Reported Extraction Recovery Rates for Leukotriene B4 Using Stable Isotope Internal Standards
AnalyteInternal Standard UsedReported Recovery RateSource
Leukotriene B4[18O]2-LTB4~82.0% nih.gov
Leukotriene B4Not Specified81 ± 4.8% nih.gov
Contribution to Method Development and Performance Validation

The integration of LTB4-d5 is fundamental throughout the entire lifecycle of an analytical method, from initial development to comprehensive validation. During method development, the internal standard helps in optimizing critical parameters such as chromatographic separation and mass spectrometric conditions. For a method to be considered valid and reliable for quantitative analysis, it must undergo rigorous validation according to international guidelines. openresearchlibrary.org LTB4-d5 is indispensable for assessing key validation parameters, including precision, accuracy, matrix effect, and stability. nih.govopenresearchlibrary.org For instance, the stability of LTB4 in a biological matrix can be assessed through freeze-thaw cycles and benchtop stability tests, with the internal standard providing a stable reference point for quantification. nih.gov The successful validation of these parameters, demonstrated by excellent assay performance and incurred sample reproducibility, confirms that the analytical method is robust and dependable for its intended purpose. nih.gov

Rigorous Method Validation Parameters for Leukotriene B4 Quantification

Assessment of Selectivity and Specificity in Assays

Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as metabolites, isomers, or endogenous matrix components. nih.govopenresearchlibrary.org The use of LTB4-d5 in conjunction with tandem mass spectrometry (MS/MS) provides exceptionally high selectivity and specificity. nih.govnih.gov This is achieved by using Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. creative-proteomics.com

For example, a highly selective method can be established by monitoring the mass transition of m/z 335.0 → 194.9 for LTB4, while simultaneously monitoring a distinct transition for the internal standard, such as m/z 339.0 → 196.9 for LTB4-d4. nih.gov The mass spectrometer is programmed to only detect these specific transitions, effectively filtering out signals from other interfering substances. This technique is crucial because biological samples may contain isomers of LTB4 that have the same mass but different structures and biological activities; proper chromatographic separation is also vital to distinguish these compounds before they enter the mass spectrometer. nih.gov The combination of chromatographic separation and highly selective MS/MS detection ensures that the measured signal is exclusively from LTB4, thereby guaranteeing the specificity of the assay. nih.govnih.gov

Establishment of Linearity and Calibration Curve Characteristics

To quantify the concentration of LTB4 in a sample, a calibration curve is constructed. openresearchlibrary.org This is done by preparing a series of calibration standards with known concentrations of LTB4 and a constant concentration of the internal standard, LTB4-d5. chromatographyonline.com The instrument's response for both the analyte and the internal standard is measured, and the ratio of the analyte response to the internal standard response is plotted against the analyte concentration. chromatographyonline.comresearchgate.net An ideal analytical method demonstrates a linear relationship between this response ratio and the concentration over a specified range. nih.gov This range is known as the dynamic range of the assay. The use of an internal standard helps to ensure the linearity of this relationship by correcting for variability. openresearchlibrary.org Various studies have established linear calibration curves for LTB4 over wide concentration ranges, demonstrating the suitability of this approach for quantifying both low and high levels of the analyte.

Table 2: Examples of Linear Dynamic Ranges for LTB4 Quantification
Reported Linear RangeMatrixSource
0.2 - 200 ng/mLHuman Plasma nih.gov
19.5 - 10,000 pg/mLHuman Sputum researchgate.net
165 - 990 ng/mLPolymorphonuclear Leukocyte Extracts nih.gov
Linear over two orders of magnitudeHuman Plasma nih.gov

Determination of Analytical Limits: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Two critical performance characteristics of any quantitative assay are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is defined as the lowest concentration of an analyte in a sample that can be reliably distinguished from zero, though not necessarily quantified with acceptable precision and accuracy. ut.ee The LOQ is the lowest concentration of the analyte that can be determined with acceptable repeatability and trueness. ut.ee These limits define the sensitivity of the method. The use of a stable isotope-labeled internal standard like LTB4-d5 is instrumental in the accurate determination of these limits. By minimizing variability at low concentrations, the internal standard allows for a more confident establishment of the signal-to-noise ratio required to define these thresholds. nih.govresearchgate.net Highly sensitive methods utilizing LTB4-d5 have been developed, enabling the measurement of LTB4 at very low concentrations (picogram per milliliter) in various biological fluids. nih.govresearchgate.net

Table 3: Reported Detection and Quantification Limits for Leukotriene B4
Limit TypeReported ValueMatrix/MethodSource
LOD10 pg/mLHuman Plasma nih.gov
LOD< 10 pgNot specified nih.gov
LOD19.5 pg/mLHuman Sputum researchgate.net
LOD425 pgOn column nih.gov
LLOQ0.2 ng/mL (200 pg/mL)Human Plasma nih.gov
LLOQ39.0 pg/mLHuman Sputum researchgate.net

Evaluation of Precision: Intra-day and Inter-day Variability

The precision of an analytical method describes the closeness of repeated measurements and is a critical parameter for validation. It is typically evaluated by assessing variability within a single day (intra-day) and between different days (inter-day). wisdomlib.org These assessments are crucial for ensuring the reliability and consistency of the assay over time. wisdomlib.orgnih.gov For methods quantifying LTB4 using LTB4-d5, precision is generally reported as the relative standard deviation (RSD) or coefficient of variation (CV).

Multiple studies have demonstrated the high precision of LC-MS/MS methods for LTB4 analysis when using LTB4-d5. For instance, a highly sensitive method developed for measuring endogenous LTB4 in human plasma reported within-batch (intra-day) precision of <16% RSD and between-batch (inter-day) precision of <13% RSD. nih.gov Another validated LC-MS method for determining LTB4 and LTB5 from stimulated human polymorphonuclear leukocytes showed mean inter-day CVs for LTB4 to be within a tight range of 7.1% to 10.7%. nih.gov These findings underscore the robustness and repeatability of methods that incorporate LTB4-d5 as an internal standard.

Table 1: Intra-day and Inter-day Precision of LTB4 Analysis Using LTB4-d5

Parameter Matrix Precision (%RSD or %CV) Source
Intra-day Precision (Within-batch)Human Plasma< 16% nih.gov
Inter-day Precision (Between-batch)Human Plasma< 13% nih.gov
Inter-day PrecisionStimulated Human PMNLs7.1 - 10.7% nih.gov

Verification of Accuracy and Absolute Recovery

Accuracy refers to how close a measured value is to the true value, while recovery is the efficiency of the extraction process in isolating the analyte from the sample matrix. The use of a stable isotope-labeled internal standard like LTB4-d5 is crucial for ensuring high accuracy, as it compensates for analyte loss during sample preparation. chromatographyonline.com

The accuracy of LTB4 quantification is often demonstrated by analyzing quality control samples at different concentrations, with results typically needing to be within ±15% of the nominal value. nih.gov One study reported excellent accuracy, with inter-day deviations for LTB4 ranging from -7.8% to 1%. nih.gov

Absolute recovery assesses the performance of the extraction method. For LTB4, various techniques yield high recovery rates. A method using ether extraction from stimulated polymorphonuclear leukocytes reported a mean absolute recovery of 81% (±4.8%). nih.gov Similarly, a gas chromatography-mass spectrometry (GC-MS) method involving ethyl acetate (B1210297) extraction from human plasma achieved a recovery of approximately 82.0%. nih.gov Higher recoveries have also been reported; a single-step liquid-liquid extraction method achieved an absolute recovery of 93.7% (±1.4%) for LTB4. nih.gov

Table 2: Accuracy and Absolute Recovery in LTB4 Analysis

Parameter Methodology Matrix Result Source
Accuracy (Inter-day deviation)LC-MSStimulated Human PMNLs-7.8% to 1% nih.gov
Absolute RecoveryEther ExtractionStimulated Human PMNLs81% (±4.8%) nih.gov
Absolute RecoveryEthyl Acetate ExtractionHuman Plasma~82.0% nih.gov
Absolute RecoveryLiquid-Liquid ExtractionBiological Matrices93.7% (±1.4%) nih.gov
RecoveryImmunoaffinity EnrichmentPlasma / Brain Tissue> 90% caymanchem.com

Characterization of Matrix Effects in Diverse Biological Matrices

Matrix effects are a major concern in LC-MS/MS bioanalysis, occurring when co-eluting endogenous compounds from the sample interfere with the ionization of the target analyte, causing either ion suppression or enhancement. chromatographyonline.comnih.govchromatographyonline.com This phenomenon can significantly compromise the accuracy and reproducibility of quantitative methods. chromatographyonline.com Biological matrices such as plasma, urine, and exhaled breath condensate are complex and contain numerous components like phospholipids (B1166683) that can cause significant matrix effects. chromatographyonline.comchromatographytoday.com

The most effective strategy to correct for matrix effects is the use of a co-eluting stable isotope-labeled internal standard. chromatographyonline.com LTB4-d5 is ideal for this purpose because it shares an almost identical chemical structure and retention time with endogenous LTB4. researchgate.net As LTB4 and LTB4-d5 elute from the liquid chromatography column together, they experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. chromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, leading to accurate and reliable quantification. researchgate.net This approach is essential for the analysis of LTB4 in diverse and complex biological samples, including plasma, urine, and exhaled breath condensate. researchgate.netnih.govresearchgate.net

Comprehensive Sample Preparation Strategies for Leukotriene B4 Analysis

Effective sample preparation is a critical step in the analytical workflow for LTB4. The primary goals are to extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample to a level suitable for detection. researchgate.netnih.gov

Advanced Extraction Techniques

Liquid-liquid extraction (LLE) is a conventional and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the extraction of moderately polar lipids like LTB4 from biological fluids, ethyl acetate is a commonly employed solvent. nih.govnih.gov It is considered a relatively polar, water-immiscible solvent suitable for extracting such analytes. biotage.com

The procedure generally involves acidifying the aqueous sample to a pH of around 3.0 to ensure that LTB4, an acidic lipid, is in its protonated, less polar form, thereby facilitating its partition into the organic solvent. nih.gov Following the addition of ethyl acetate, the mixture is vortexed to ensure thorough mixing and then centrifuged to separate the aqueous and organic layers. mdpi.com The upper organic layer containing the LTB4 is then collected, evaporated to dryness, and reconstituted in a smaller volume of a suitable solvent for LC-MS/MS analysis. Studies have shown that ethyl acetate extraction can achieve high recovery rates for LTB4 from plasma and other biological media. nih.govnih.gov

Microextraction by Packed Sorbent (MEPS) is a miniaturized version of solid-phase extraction (SPE) that integrates the sorbent bed directly into a syringe. mdpi.comnih.gov This technique offers significant advantages, including the ability to handle very small sample volumes (as low as 10 µL), a drastic reduction in solvent consumption, and the potential for full automation. mdpi.comchromservis.eunih.gov The MEPS syringe can be reused for multiple extractions, often over 100 times depending on the sample matrix, making it a cost-effective and efficient alternative to traditional SPE. nih.govchromservis.eu

A MEPS method for quantifying LTB4 in urine has been successfully developed. researchgate.net The process involves several steps performed within the syringe:

Conditioning: The sorbent is prepared with an organic solvent (e.g., acetonitrile) followed by water.

Sampling: The sample is drawn into the syringe and passed through the sorbent multiple times to ensure maximum analyte retention.

Washing: The sorbent is washed to remove interfering compounds.

Elution: A small volume of an appropriate organic solvent is used to elute the purified analyte directly into an autosampler vial for injection into the LC-MS/MS system. mdpi.com

For urinary LTB4, optimal results were achieved using a porous graphitic carbon (PGC) sorbent, with elution performed using just 100 µL of acetonitrile. researchgate.net The MEPS technique combines sample extraction, pre-concentration, and clean-up into a single, streamlined device, significantly reducing sample preparation time. mdpi.com

Protein Precipitation Protocols

Protein precipitation is a common first step in the preparation of biological samples like plasma or serum for the analysis of small molecules such as LTB4. abcam.com This process removes high-molecular-weight proteins that can interfere with chromatographic separation and mass spectrometric detection. researchgate.net The addition of LTB4-d5 prior to precipitation is critical to account for any analyte loss that may occur due to co-precipitation or adsorption to the denatured protein pellet.

Several reagents are employed for protein precipitation, each with distinct advantages and disadvantages. Organic solvents, such as acetonitrile, are widely used and effectively precipitate proteins by altering the dielectric constant of the solution. researchgate.netnih.gov Acidic reagents, like trichloroacetic acid (TCA), denature proteins by causing significant pH shifts. researchgate.net Another approach involves the use of metal ions, such as zinc sulfate (B86663), which can form insoluble complexes with proteins. mdpi.comresearchgate.net

While protein precipitation is a rapid and straightforward technique, it may not be sufficient for all applications, particularly when ultra-low detection limits are required, as it can sometimes result in incomplete protein removal and significant matrix effects. nih.gov For instance, while one study successfully used acetonitrile precipitation for LTB4 analysis in plasma nih.gov, another found that this method did not meet the required quantitation limits for some low-concentration eicosanoids and preferred solid-phase extraction (SPE) for cleaner sample extracts. nih.gov The choice of precipitant must be carefully optimized to maximize protein removal while minimizing analyte loss and ion suppression in the mass spectrometer.

Precipitation AgentMechanism of ActionTypical Ratio (Agent:Sample)AdvantagesDisadvantagesReference
AcetonitrileReduces solvent polarity, disrupting protein hydration shell.2:1 to 8:1Effective precipitation, compatible with reversed-phase LC.Can cause ion suppression, may require evaporation/reconstitution. researchgate.netnih.gov
Trichloroacetic Acid (TCA)Drastically lowers pH, causing protein denaturation and aggregation.Varies (e.g., 10% final concentration)Strong precipitant, leaves supernatant aqueous.Extreme pH can degrade acid-labile analytes. researchgate.net
Zinc Sulfate (+ Base)Forms insoluble zinc hydroxide (B78521) which co-precipitates proteins.Varies (e.g., 1:1)Maintains near-neutral pH, minimizing analyte degradation.May be less effective than organic solvents for some matrices. mdpi.comresearchgate.net

Chemical Derivatization Procedures for Enhanced Mass Spectrometric Detection

The sensitivity of mass spectrometric detection for LTB4 can be significantly enhanced through chemical derivatization. LTB4, like other eicosanoids, possesses a carboxylic acid group that is typically analyzed in negative ion mode electrospray ionization (ESI-MS). However, derivatizing this functional group to introduce a permanently charged or more easily ionizable moiety can substantially improve signal intensity. ddtjournal.com LTB4-d5, as the internal standard, undergoes the same derivatization reaction, ensuring that any variability in reaction efficiency is corrected for.

A highly effective strategy is charge-reversal derivatization. This involves converting the anionic carboxylate group into a cationic derivative, allowing for analysis in the more sensitive positive ion mode. nih.govnih.gov One such reagent, N-(4-aminomethylphenyl)pyridinium (AMPP), reacts with the carboxylic acid of LTB4 to form a cationic AMPP amide. nih.govnih.govsigmaaldrich.com This derivatization has been shown to increase detection sensitivity by 10- to 20-fold compared to the analysis of the underivatized compound in negative mode. nih.govnih.gov The fragmentation of these derivatives in tandem mass spectrometry (MS/MS) occurs within the analyte portion of the molecule rather than just the tag, providing structural information and enhancing specificity. nih.govnih.gov

Other derivatization reagents can target different functional groups to improve chromatographic properties or ionization efficiency. ddtjournal.com The selection of a derivatization strategy depends on the analyte's structure, the analytical platform, and the desired sensitivity.

Derivatization ReagentTarget Functional GroupPurposeKey AdvantagesReference
N-(4-aminomethylphenyl)pyridinium (AMPP)Carboxylic AcidCharge-reversal for enhanced positive mode ESI-MS detection.10- to 20-fold sensitivity increase; allows for analysis of multiple eicosanoids. nih.govnih.govsigmaaldrich.com
Dansyl ChloridePhenols, Alcohols, AminesIntroduces a readily ionizable dimethylamino group.Improves ionization efficiency; generates a characteristic product ion. ddtjournal.com
HydroxylamineKetones, AldehydesForms oximes, introducing a nitrogen atom to improve ionization.Increases detection sensitivity for carbonyl-containing compounds. ddtjournal.com
N-(2-aminoethyl)-4-iodobenzamide (NIBA)Fatty AcidsIncorporates a photolabile group for enhanced UV-photodissociation (UVPD).Maximizes photofragmentation efficiency for structural elucidation. rsc.org

Mitigation of Analyte Losses (e.g., pH Control, Adsorption Reduction)

Minimizing the loss of LTB4 during sample handling and analysis is paramount for accurate quantification. Analyte loss can occur through several mechanisms, including chemical degradation, nonspecific binding to surfaces, and incomplete extraction. LTB4 has been shown to be unstable in plasma, particularly during long-term storage at -20°C, and can be subject to stereoisomer formation. nih.gov The primary strategy to compensate for these unavoidable losses is the use of a stable isotope-labeled internal standard like LTB4-d5, which is added at the very beginning of the sample preparation workflow. wuxiapptec.com

pH Control: The pH of the sample and extraction solvents is a critical factor. LTB4 is a carboxylic acid, and its charge state is pH-dependent. At acidic pH, it is protonated and less polar, which can be favorable for extraction into organic solvents. However, extreme pH values can lead to degradation. For instance, maintaining a near-neutral pH during sample preparation, as can be achieved with zinc sulfate precipitation, helps to ensure the stability of pH-sensitive analytes. mdpi.comresearchgate.net Studies on other compounds have shown that adsorption to surfaces like graphene oxide is highly pH-dependent, with adsorption capacity changing significantly as the pH affects the surface charge of both the adsorbent and the analyte. nih.gov

Adsorption Reduction: LTB4 and other lipids are prone to nonspecific binding to the surfaces of plastic and glass tubes, pipette tips, and vials. This adsorption can lead to significant and variable analyte loss. To mitigate this, several strategies can be employed:

Using silanized glass vials or low-retention polypropylene (B1209903) tubes.

Adding a small percentage of an organic solvent (e.g., ethanol) to aqueous standards and samples to reduce surface tension and binding.

Preparing working standard solutions in a solution containing antioxidants like butylated hydroxytoluene (BHT) to prevent oxidative degradation. nih.gov

By tracking the recovery of LTB4-d5 relative to the native LTB4, the analyte-to-internal standard ratio remains constant, correcting for losses that occur throughout the analytical process.

Enzymatic Hydrolysis for Conjugated Metabolites

In the body, LTB4 undergoes metabolism, primarily through omega-oxidation followed by conjugation, to facilitate its excretion. A major metabolic pathway involves the formation of glucuronide conjugates, such as LTB4 glucuronide. nih.govuni.lu To determine the total LTB4 production, it is necessary to measure both the free LTB4 and the LTB4 released from these conjugated forms. This is achieved through enzymatic hydrolysis, a critical step where LTB4-d5 is essential for accurate quantification.

The procedure involves the incubation of the biological sample (e.g., urine) with a β-glucuronidase enzyme, which cleaves the glucuronide moiety from the metabolite, liberating free LTB4. nih.govcovachem.com LTB4-d5 is added to the sample prior to the addition of the enzyme to account for any variability in the hydrolysis efficiency and losses during subsequent purification steps.

The effectiveness of the hydrolysis is dependent on several factors, including the source of the enzyme, enzyme concentration, incubation temperature, pH, and duration. nih.govresearchgate.net Enzymes from different sources, such as Helix pomatia or bovine liver, exhibit different optimal conditions and may contain varying levels of other enzymatic activities, like sulfatase activity. nih.govresearchgate.net Therefore, it is crucial to validate the hydrolysis conditions to ensure complete cleavage of all relevant conjugates without degrading the target analyte. For instance, studies have shown that for a multi-analyte panel, an incubation at 37°C for 4 hours with β-glucuronidase from Helix pomatia (Type H-1) at a concentration of ≥ 30 units/μL of urine was effective for complete hydrolysis of various conjugates. nih.gov

Enzyme SourceType of Enzyme ActivityExample Optimal ConditionsKey ConsiderationsReference
Helix pomatiaβ-glucuronidase and ArylsulfatasepH ~5.0, Temp: 37-55°C, Time: 4-24hWidely used; activity can vary between batches/suppliers. nih.govresearchgate.net
Bovine Liverβ-glucuronidasepH ~6.8, Temp: ~55°CMore specific for glucuronides; may not hydrolyze sulfates. researchgate.net
Abalone Entrailsβ-glucuronidase and ArylsulfatasepH 5.2, Temp: 42°C, Time: 20hSelected for efficiency in hydrolyzing various steroid conjugates. researchgate.net
Genetically Engineered (e.g., IMCS)β-glucuronidasepH ~6.8, Temp: 55°C, Time: 30 minCan be highly specific and efficient, but may not be suitable for all conjugates. nih.gov

Research on Leukotriene B4 Biosynthesis and Metabolic Pathways

Enzymatic Pathways in Leukotriene B4 Formation

The biosynthesis of LTB4 is a multi-step process initiated in response to various inflammatory stimuli. nih.gov This process involves the sequential action of several key enzymes that convert arachidonic acid into the biologically active LTB4. nih.gov

The initial and rate-limiting step in the biosynthesis of all leukotrienes, including LTB4, is catalyzed by the enzyme 5-lipoxygenase (5-LO), also known as ALOX5. nih.govtandfonline.com 5-LO is primarily found in hematopoietic cells such as neutrophils, monocytes, and macrophages. tandfonline.com Upon cellular activation, 5-LO translocates from the cytoplasm and/or nucleoplasm to the nuclear envelope. tandfonline.compnas.org This enzyme facilitates the introduction of molecular oxygen into arachidonic acid, leading to the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE). tandfonline.com Subsequently, 5-LO catalyzes the dehydration of 5-HPETE to form the unstable epoxide, leukotriene A4 (LTA4). tandfonline.combiosciencepharma.com The expression and activity of 5-LO are critical determinants of a cell's capacity to produce LTB4. pnas.org

5-Lipoxygenase activating protein (FLAP), or ALOX5AP, is an integral membrane protein that is essential for the cellular synthesis of leukotrienes. nih.gov FLAP's primary function is to bind arachidonic acid and present it to 5-LO, thereby facilitating the synthesis of LTA4. researchgate.netfrontiersin.org Although devoid of enzymatic activity itself, FLAP is a crucial partner for 5-LO. nih.govfrontiersin.org The interaction between FLAP and 5-LO occurs at the nuclear envelope, where both proteins co-localize upon cell stimulation. taylorandfrancis.com Inhibition of FLAP effectively blocks the production of LTB4, highlighting its indispensable role in the leukotriene biosynthetic pathway. researchgate.net

The final step in the biosynthesis of LTB4 is the enzymatic hydrolysis of LTA4, a reaction catalyzed by the cytosolic enzyme leukotriene A4 hydrolase (LTA4H). nih.govbiosciencepharma.com LTA4H is a bifunctional zinc metalloenzyme that stereoselectively converts the unstable epoxide LTA4 into the dihydroxy derivative, LTB4. mdpi.comwikipedia.org This conversion involves the addition of a water molecule to LTA4. wikipedia.org LTA4H is found in various cells and tissues, and its activity dictates the specific production of LTB4 from the common precursor LTA4. atsjournals.orgnih.gov In a process known as transcellular biosynthesis, LTA4 produced by one cell type (e.g., neutrophils) can be taken up and converted to LTB4 by a neighboring cell that expresses LTA4H (e.g., erythrocytes). pnas.org

Enzyme/ProteinFunction in LTB4 Biosynthesis
5-Lipoxygenase (5-LO/ALOX5) Catalyzes the initial two steps: the conversion of arachidonic acid to 5-HPETE and then to LTA4. tandfonline.combiosciencepharma.com
5-Lipoxygenase Activating Protein (FLAP/ALOX5AP) Binds arachidonic acid and presents it to 5-LO, essential for LTA4 synthesis. nih.govresearchgate.net
Leukotriene A4 Hydrolase (LTA4H) Catalyzes the final step: the hydrolysis of LTA4 to the biologically active LTB4. nih.govbiosciencepharma.com

Metabolic Fates and Enzymatic Degradation Pathways of Leukotriene B4

The biological activity of LTB4 is terminated through metabolic inactivation, primarily via an omega-oxidation pathway. tandfonline.comresearchgate.net This process converts LTB4 into less active or inactive metabolites, thereby controlling the duration and intensity of the inflammatory response.

The primary route for the catabolism of LTB4 in human polymorphonuclear leukocytes (PMNs) and other cells is omega-oxidation. researchgate.netnih.gov This pathway involves the hydroxylation of the terminal methyl group (the omega-carbon) of LTB4. biosciencepharma.comresearchgate.net

The initial and key step in the omega-oxidation of LTB4 is the formation of 20-hydroxy-Leukotriene B4 (20-OH-LTB4). nih.gov This reaction is catalyzed by a specific cytochrome P450 enzyme, LTB4 20-hydroxylase (CYP4F3A in human neutrophils). biosciencepharma.com The resulting metabolite, 20-OH-LTB4, is significantly less biologically active than LTB4 in terms of inducing neutrophil degranulation. caymanchem.com However, it retains some activity, such as contracting guinea pig lung parenchyma. caymanchem.com The formation of 20-OH-LTB4 is a rapid process in human PMNs. nih.gov This initial hydroxylation is a critical step that precedes further oxidation and eventual inactivation of the molecule. biosciencepharma.com

MetabolitePrecursorKey EnzymeBiological Activity
20-hydroxy-Leukotriene B4 (20-OH-LTB4) Leukotriene B4 (LTB4)LTB4 20-hydroxylase (CYP4F)Significantly less active than LTB4 in causing neutrophil degranulation. caymanchem.com

Omega-Oxidation Pathway of Leukotriene B4

Formation of 20-carboxy-Leukotriene B4 (20-COOH-LTB4)

The primary route for inactivating LTB4 in human leukocytes is through omega-oxidation. This process occurs in neutrophil microsomes and involves a series of enzymatic steps. hmdb.cacaymanchem.com Initially, LTB4 is hydroxylated at the omega-position (C-20) by a specific cytochrome P-450 enzyme, LTB4 20-hydroxylase (CYP4F family), to form 20-hydroxy-Leukotriene B4 (20-OH-LTB4). hmdb.caresearchgate.net

Subsequent oxidation of 20-OH-LTB4 leads to the formation of 20-carboxy-Leukotriene B4 (20-COOH-LTB4). hmdb.cacaymanchem.com Research has identified that this conversion is not a single step but proceeds via a 20-aldehyde-Leukotriene B4 (20-CHO-LTB4) intermediate. nih.gov The cytochrome P-450LTB enzyme system catalyzes all three sequential omega-oxidations, from LTB4 to 20-OH-LTB4, then to 20-CHO-LTB4, and finally to 20-COOH-LTB4, in an NADPH-dependent manner. nih.gov The resulting 20-COOH-LTB4 metabolite exhibits significantly reduced biological activity compared to LTB4. caymanchem.com While these metabolites bind to the LTB4 receptor (BLT1) with high affinity, they are much less effective at activating neutrophils and can even inhibit LTB4-mediated responses, serving as a natural brake on inflammation. nih.govmedchemexpress.com

Key Steps in the Omega-Oxidation of Leukotriene B4
MetaboliteKey Enzyme(s)DescriptionReference
20-hydroxy-Leukotriene B4 (20-OH-LTB4)LTB4 20-hydroxylase (Cytochrome P-450, CYP4F)Initial hydroxylation of LTB4 at the C-20 position. researchgate.net
20-aldehyde-Leukotriene B4 (20-CHO-LTB4)Cytochrome P-450LTBIntermediate formed from the oxidation of 20-OH-LTB4. nih.gov
20-carboxy-Leukotriene B4 (20-COOH-LTB4)Cytochrome P-450LTB, Alcohol/Aldehyde DehydrogenaseFinal, less active metabolite formed from the oxidation of 20-CHO-LTB4. researchgate.netnih.gov

Formation of Non-Enzymatic Degradation Products (e.g., 6-trans-Leukotriene B4)

In addition to enzymatic metabolism, LTB4's precursor, Leukotriene A4 (LTA4), can undergo non-enzymatic degradation. LTA4 is an unstable epoxide that can be converted to LTB4 by the enzyme LTA4 hydrolase (LTA4H). However, if LTA4 is not immediately processed by LTA4H, it is rapidly hydrolyzed non-enzymatically into several inactive isomers. nih.gov These breakdown products include 6-trans-LTB4 and 6-trans-12-epi-LTB4. nih.gov The formation of these products is significant in experimental models where LTA4H is absent or inhibited, leading to a buildup of LTA4. nih.gov While some of these non-enzymatically formed isomers can weakly stimulate neutrophil functions like migration and adhesion, their potency is substantially lower than that of enzymatically produced LTB4. nih.gov

Cellular Dependence of Leukotriene B4 Degradation Processes

The degradation of LTB4 is highly dependent on the cell type and its activation state. Human polymorphonuclear granulocytes (PMNs) are primary sites for LTB4 inactivation through omega-oxidation. nih.gov The specific metabolic profile can vary based on the stimulus used to activate the cells. For instance, stimulation with the chemotactic peptide fMLP primarily yields 20-COOH-LTB4, whereas stimulation with the calcium ionophore A23187 results mainly in 20-OH-LTB4. nih.gov This suggests that the downstream processing of 20-OH-LTB4 is regulated differently depending on the activation signal. nih.gov

Furthermore, studies on bronchoalveolar lavage (BAL) cells have shown that environmental factors can influence LTB4 degradation. nih.gov BAL cells from smokers exhibit lower expression and activity of the LTB4-metabolizing enzyme LTB4 omega-hydroxylase (LTB4OH) compared to cells from ex-smokers, leading to sustained high levels of LTB4 in the lungs of smokers. nih.gov This cellular-specific regulation of degradation pathways highlights how different tissues and conditions can modulate the duration and intensity of LTB4's inflammatory signal. The process in PMNs also appears to involve receptor-mediated uptake of LTB4 before its intracellular metabolism. nih.gov

Modulation and Regulation of Leukotriene B4 Biosynthesis

The production of LTB4 is tightly regulated by substrate availability and the activity of key enzymes. Both dietary interventions and pharmacological agents can significantly modulate its synthesis.

Impact of Dietary Polyunsaturated Fatty Acids (e.g., Omega-3 PUFA)

Dietary intake of omega-3 polyunsaturated fatty acids (PUFAs), such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) found in fish oil, can significantly alter the landscape of eicosanoid production. mdpi.com Omega-3 PUFAs compete with arachidonic acid (AA), an omega-6 PUFA, for the same metabolic enzymes, including 5-lipoxygenase (5-LOX). mdpi.comnih.gov

When EPA is used as a substrate by 5-LOX instead of AA, the resulting product is Leukotriene B5 (LTB5). LTB5 is a significantly less potent inflammatory mediator than LTB4. nih.gov Clinical studies have demonstrated this effect; supplementation with omega-3 PUFAs in patients with chronic kidney disease led to a significant decrease in the production of LTB4 by stimulated neutrophils and a concurrent increase in the production of LTB5. nih.gov This dietary modulation effectively shifts the balance from pro-inflammatory LTB4 towards the less active LTB5, representing a key mechanism for the anti-inflammatory effects of omega-3 PUFAs. nih.govnih.gov

Effect of Omega-3 PUFA Supplementation on Leukotriene Production in CKD Patients
LeukotrieneChange with Omega-3 PUFASignificance (p-value)Reference
Leukotriene B4 (LTB4)Significantly Decreased<0.001 nih.gov
Leukotriene B5 (LTB5)Significantly Increased<0.001 nih.gov

Investigation of 5-Lipoxygenase Inhibitors in Experimental Models

Given that 5-lipoxygenase (5-LOX) is the key enzyme initiating the biosynthesis of all leukotrienes, including LTB4, it is a major target for pharmacological inhibition. patsnap.com A variety of 5-LOX inhibitors have been studied in experimental models to block LTB4 production and its pro-inflammatory effects. koreascience.krnih.gov

These inhibitors can act through different mechanisms. nih.govresearchgate.net For example, nordihydroguaiaretic acid (NDGA) is a redox-type inhibitor that binds directly to the enzyme's active site. nih.gov In contrast, 3-acetyl-11-keto-beta-boswellic acid (AKBA), a compound from frankincense, is an allosteric inhibitor that binds to a site distinct from the catalytic center, thereby preventing the enzyme from functioning properly. nih.gov The investigation of these inhibitors is crucial in various disease models. For example, research has shown that 5-LOX is highly expressed in pancreatic cancer cells but not in normal pancreatic tissue, suggesting that 5-LOX inhibitors could be a valuable therapeutic strategy for this type of cancer. nih.gov

Examples of 5-Lipoxygenase Inhibitors
InhibitorTypeMechanism of ActionReference
Nordihydroguaiaretic acid (NDGA)Redox-type, OrthostericBinds to the 5-LOX active site. nih.gov
3-acetyl-11-keto-beta-boswellic acid (AKBA)Non-redox, AllostericBinds to a site remote from the active site, inducing a conformational change. nih.gov
PyocyaninUnknownInhibits LTB4 production in human neutrophils. nih.gov

Investigation of Leukotriene B4 Receptor Biology and Downstream Signaling

Characterization of Leukotriene B4 Receptors

The biological activities of LTB4 are transduced by two G protein-coupled receptors, BLT1 and BLT2, which exhibit different binding affinities and tissue distribution. nih.govnih.gov

Leukotriene B4 Receptor 1 (BLT1): High Affinity Receptor

BLT1 is a high-affinity receptor for LTB4, with a dissociation constant (Kd) ranging from 0.1 to 2 nM, depending on the cell type. oup.com It is highly specific for LTB4, recognizing the precise chemical structure of the molecule. oup.com The activation of BLT1 is primarily coupled to pertussis toxin-sensitive Gi-like G proteins, and in some cells, to Gq-like proteins. oup.com This receptor is a key player in mediating the pro-inflammatory actions of LTB4, including the potent chemotaxis of leukocytes. nih.gov Studies have shown that BLT1 is essential for LTB4-induced neutrophil chemotaxis. rupress.org The metabolite 20-carboxy-leukotriene B4 also binds to the BLT1 receptor with high affinity. mdpi.com

Expression Patterns of BLT1 and BLT2 in Research Cell Lines and Tissues

The expression patterns of BLT1 and BLT2 differ significantly, which dictates their respective physiological roles. nih.gov BLT1 expression is predominantly restricted to leukocytes, including neutrophils, eosinophils, macrophages, and various T cell subsets. nih.govoup.com It has also been identified in dendritic cells and osteoclasts. oup.com The human leukemic cell line HL-60, when induced with retinoic acid, shows expression of BLT1. oup.com

BLT2, on the other hand, is expressed more ubiquitously. nih.gov In humans, BLT2 mRNA is found in the spleen, liver, and ovaries, and at low levels in almost all tissues. pnas.org In mice, its expression is notably found in the epithelial cells of the small intestine and colon, as well as in epidermal keratinocytes. oup.com Recent studies have also detected BLT2 mRNA in mouse liver, spleen, adipose tissue, bone marrow-derived macrophages (BMDMs), and peritoneal macrophages. nih.gov Human umbilical vein endothelial cells (HUVEC) express low basal levels of both BLT1 and BLT2, which can be differentially upregulated by inflammatory stimuli like lipopolysaccharide (LPS) and tumor necrosis factor-α (TNF-α). pnas.org

ReceptorAffinity for LTB4Kd ValueKey LigandsPrimary Expression Tissues/Cells
BLT1 High0.1–2 nM oup.comLeukotriene B4, 20-carboxy-leukotriene B4 oup.commdpi.comLeukocytes (Neutrophils, Eosinophils, Macrophages, T cells), Dendritic Cells, Osteoclasts nih.govoup.com
BLT2 Low~23 nM nih.govLeukotriene B4, 12-HHT, 12(S)-HETE, 15(S)-HETE oup.comnih.govwikipedia.orgSpleen, Liver, Ovary, Intestinal Epithelium, Epidermal Keratinocytes, Macrophages oup.compnas.orgnih.gov

Receptor-Mediated Cellular and Subcellular Responses to Leukotriene B4

Activation of BLT1 and BLT2 by LTB4 initiates a cascade of cellular events that are central to the inflammatory process, particularly the recruitment and activation of leukocytes.

Chemotaxis and Directed Migration of Leukocytes (e.g., Neutrophils, Macrophages, Eosinophils)

LTB4 is one of the most potent chemoattractants for leukocytes. nih.gov It induces the directed migration, or chemotaxis, of several key immune cells.

Neutrophils: LTB4 is a powerful chemoattractant for neutrophils, guiding them to sites of inflammation. rupress.orgnih.gov Studies using neutrophils from BLT1-deficient mice have demonstrated that BLT1 is the specific receptor mediating this LTB4-induced chemotaxis. rupress.org

Eosinophils: LTB4 also potently induces the chemotaxis of eosinophils. rupress.orgnih.gov Research has shown that both eosinophils and neutrophils can produce and respond to LTB4, suggesting a common recruitment mechanism during certain inflammatory conditions like helminth infections. nih.gov In vitro studies have confirmed that LTB4 and its metabolites can induce chemotaxis in eosinophils. nih.gov

Macrophages: LTB4 is an activator and chemoattractant for macrophages. rupress.orgnih.gov The LTB4-BLT1 signaling axis is important for the recruitment and activation of macrophages in response to certain infections. oup.com More recently, the BLT2 receptor has also been implicated in macrophage migration during tissue inflammation. nih.gov

LeukocyteRole of LTB4Mediating Receptor(s)Key Research Findings
Neutrophils Potent ChemoattractantBLT1 rupress.orgLTB4 induces dose-dependent chemotaxis in wild-type neutrophils, an effect absent in BLT1-deficient neutrophils. rupress.org
Eosinophils Potent ChemoattractantBLT1 oup.comrupress.orgLTB4 is a potent chemoattractant for eosinophils, and leukotriene signaling is crucial for eosinophil accumulation in response to nematodes. rupress.orgnih.gov
Macrophages Chemoattractant and ActivatorBLT1, BLT2 nih.govnih.govLTB4 activates and recruits macrophages via BLT1. oup.com BLT2 is also required for macrophage chemotactic function during inflammation. nih.gov

Leukocyte Aggregation and Endothelial Adhesion

Beyond chemotaxis, LTB4 promotes the aggregation of leukocytes and their adhesion to the vascular endothelium, which are critical steps for their extravasation into inflamed tissues. LTB4 can induce a transient state of hyperadhesiveness in cultured human umbilical vein endothelial cells (HUVEC), leading to increased binding of neutrophils. nih.gov This LTB4-induced hyperadhesiveness of endothelial cells for neutrophils appears to be related to the expression of the adhesion molecule CD54 (ICAM-1) on the endothelial cells and is dependent on the CD18 integrin on neutrophils. nih.gov The exposure of granulocytes to LTB4 can also induce their adhesion to endothelial cells. nih.gov

Induction of Lysosomal Enzyme Release and Superoxide (B77818) Anion Production

Leukotriene B4 is a complete secretagogue in human neutrophils, meaning it can independently trigger the release of cellular contents. nih.gov It stimulates the discharge of lysosomal enzymes and the production of superoxide anions (O₂⁻), which are critical components of the neutrophil's antimicrobial arsenal. nih.govnih.gov

Studies have shown a direct correlation between the stimuli that elicit LTB4 production and those that cause the release of lysosomal enzymes. nih.gov For instance, rat alveolar macrophages produce LTB4 and release lysosomal enzymes in response to stimuli like zymosan phagocytosis and receptor binding. nih.gov However, while there is a general parallelism, the production of LTB4 does not appear to directly regulate the release of lysosomal enzymes, as the time courses of their release are different. nih.gov In human polymorphonuclear leukocytes (PMNs), LTB4 has been shown to stimulate the secretion of lysosomal enzymes such as N-acetylglucosaminidase. researchgate.netpnas.org

In addition to degranulation, LTB4 stimulates the generation and release of superoxide anions from neutrophils. nih.govnih.gov This process is a key feature of the "respiratory burst," an essential mechanism for killing pathogens. The production of O₂⁻ by neutrophils can be impaired in certain conditions, which is associated with altered synthesis of LTB4. nih.gov Prostaglandins E1 and E2, which can increase intracellular cyclic AMP, have been found to inhibit the release of both LTB4 and superoxide from activated neutrophils, though they have minimal effect on lysosomal enzyme release. pnas.org

Table 1: Cellular Responses Induced by Leukotriene B4

Cellular Response Cell Type Key Findings References
Lysosomal Enzyme Release Neutrophils, Macrophages LTB4 acts as a secretagogue, stimulating the release of enzymes like N-acetylglucosaminidase. nih.gov, nih.gov, researchgate.net, pnas.org

| Superoxide Anion (O₂⁻) Production | Neutrophils | LTB4 stimulates the generation of superoxide anions as part of the respiratory burst. | nih.gov, nih.gov |

Priming of Neutrophil Oxidase Activity

Beyond its direct stimulatory effects, LTB4 is a significant priming agent for neutrophils. nih.govnih.gov Priming is a process where a cell is pre-sensitized by an initial stimulus (the priming agent), leading to an enhanced response to a subsequent, often different, activating stimulus. LTB4 primes the neutrophil oxidase, the enzyme complex responsible for the respiratory burst (NADPH oxidase), for a more robust production of superoxide anions when later activated by other substances like the bacterial peptide fMLP (N-formylmethionyl-leucyl-phenylalanine). nih.govnih.gov

This priming effect is not limited to LTB4 itself; its metabolites, such as 20-OH-LTB4 and 20-COOH-LTB4, also demonstrate concentration-dependent priming of the PMN oxidase, although they may be less effective than the parent molecule. nih.gov Research indicates that this priming activity is mediated through the high-affinity LTB4 receptor, BLT1. nih.govnih.gov Blockade of the BLT1 receptor has been shown to inhibit the priming activity of LTB4 and its metabolites. nih.govnih.gov This suggests that the inflammatory capacity attributed to LTB4 may be due to a combination of LTB4 and its metabolic products acting on the BLT1 receptor to prepare neutrophils for a heightened inflammatory response. nih.gov

Interestingly, a unique receptor transactivation mechanism has been identified where an allosteric modulator of the free fatty acid 2 receptor (FFA2R) can convert LTB4 from a weak activator into a potent activator of the neutrophil NADPH oxidase. biorxiv.org

Table 2: Priming Effect of LTB4 on Neutrophil Oxidase

Priming Agent Target Receptor Subsequent Stimulus Outcome References
Leukotriene B4 (LTB4) BLT1 fMLP Enhanced superoxide production nih.gov, nih.gov

| 20-OH-LTB4, 20-COOH-LTB4 | BLT1 | fMLP | Concentration-dependent priming | nih.gov |

Intracellular Signaling Pathways Activated by Leukotriene B4

The diverse biological effects of LTB4 are orchestrated through its engagement with multiple, complex intracellular signaling pathways. These pathways begin with the binding of LTB4 to its receptors and cascade through a series of molecular interactions involving G-proteins, nuclear receptors, and various protein kinases.

G-Protein Coupled Receptor (GPCR) Signaling Cascades

LTB4 exerts its primary effects by binding to two distinct G-protein coupled receptors (GPCRs): the high-affinity receptor BLT1 and the low-affinity receptor BLT2. pnas.orgnih.govresearchgate.netwikipedia.org These receptors, which are members of the large GPCR superfamily, share a seven-transmembrane domain structure. nih.govcreative-diagnostics.comyoutube.com

BLT1: This is a high-affinity receptor largely specific for LTB4 and is expressed predominantly on leukocytes, including neutrophils, macrophages, and certain T-cell subsets. nih.govresearchgate.netnih.gov

BLT2: This is a low-affinity receptor with a broader expression pattern, found in tissues like the spleen, lung, and liver. nih.govnih.gov It can also be activated by other arachidonic acid metabolites. wikipedia.orgnih.gov

Upon LTB4 binding, these GPCRs undergo a conformational change, allowing them to interact with and activate intracellular heterotrimeric G-proteins. creative-diagnostics.comkhanacademy.org The primary signaling axis for BLT receptors involves the Gαi protein, which leads to the inhibition of adenylyl cyclase, and the Gαq protein, which activates phospholipase C (PLC). nih.govnih.gov Activation of PLC leads to the generation of inositol-1,4,5-triphosphate (InsP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. nih.gov Many of the downstream effects of LTB4, including chemotaxis and cytokine production, are sensitive to pertussis toxin, which confirms the involvement of Gαi proteins. nih.govnih.gov

Interactions with Peroxisome Proliferator-activated Receptor-α (PPAR-α) Signaling

In addition to its action on cell-surface GPCRs, LTB4 has been identified as an endogenous activating ligand for the peroxisome proliferator-activated receptor-alpha (PPAR-α). nih.govnih.gov PPAR-α is a nuclear transcription factor that plays a central role in regulating the metabolism of fatty acids and their derivatives. nih.gov

The activation of PPAR-α by LTB4 appears to be a direct effect of intracellularly generated LTB4 binding to the nuclear receptor, rather than an effect of secreted LTB4 acting on surface receptors. nih.gov This interaction establishes a crucial feedback mechanism. While LTB4 acting on GPCRs initiates and amplifies inflammation, its binding to PPAR-α induces the expression of genes involved in the oxidative degradation of fatty acids, including LTB4 itself. nih.govnih.gov This leads to increased clearance of LTB4, thereby creating a self-regulatory loop that helps to control and terminate the inflammatory response. nih.govnih.gov

Modulation of Inflammasome Activation Pathways (e.g., NLRP3 Inflammasome)

LTB4 is a significant modulator of the inflammasome, a multiprotein complex that drives the production of potent pro-inflammatory cytokines like interleukin-1β (IL-1β). pnas.org Specifically, LTB4 has been shown to enhance the activation of the NLRP3 inflammasome. pnas.orgnih.govnih.gov

The LTB4/BLT1 signaling axis promotes the expression of pro-Il1b mRNA and enhances inflammasome-dependent IL-1β secretion in both mouse and human macrophages and neutrophils. pnas.org Mechanistically, LTB4 can increase the assembly of the NLRP3 inflammasome, a critical step for its activation. pnas.orgresearchgate.net This process can be dependent on Bruton's tyrosine kinase (BTK) phosphorylation. pnas.orgbiorxiv.org The requirement for LTB4 receptors in stimulating the NLRP3 inflammasome has been demonstrated in models of neutrophilic airway inflammation, where blocking either BLT1 or BLT2 significantly suppressed IL-1β levels. nih.gov This positions LTB4 as an endogenous molecule that licenses and amplifies inflammasome activity, thereby dictating the intensity of the subsequent inflammatory response. pnas.org

Effects on Protein Kinase C (PKC) and Protein Kinase A (PKA) Pathways

LTB4's signaling network intricately involves both Protein Kinase C (PKC) and Protein Kinase A (PKA), often with complex and sometimes opposing effects.

Protein Kinase C (PKC): The relationship between LTB4 and PKC is bidirectional. LTB4, by elevating intracellular calcium via its GPCRs, can promote the mobilization and activation of PKC, which in turn mediates downstream responses like degranulation. nih.govoup.com Conversely, activators of PKC can down-regulate high-affinity LTB4 receptors on neutrophils, thereby reducing responses that are dependent on these receptors, such as calcium transients. nih.govoup.comnih.gov This suggests that PKC can act as a feedback regulator to terminate LTB4 signaling and induce a state of desensitization. nih.govoup.com In eosinophils, LTB4-induced activation of the NADPH oxidase involves mechanisms that are partly dependent on PLC and PKC. portlandpress.com

Protein Kinase A (PKA): The PKA pathway generally acts to inhibit LTB4 synthesis and action. Activation of PKA can directly inhibit the catalytic activity of 5-lipoxygenase (the key enzyme in leukotriene synthesis) through phosphorylation, thereby reducing the generation of LTB4. nih.gov This provides a mechanism for mediators that increase cAMP levels (like certain prostaglandins) to limit inflammation. pnas.orgnih.gov Furthermore, activation of the LTB4 receptor BLT2 has been shown to inhibit PKA-mediated sensitization processes through the action of the phosphatase calcineurin, demonstrating an antagonistic relationship between the LTB4/BLT2 axis and PKA signaling in certain contexts. nih.gov

Role of Leukotriene B4 in Biological Processes and Experimental Disease Models

Leukotriene B4 in Inflammatory and Immune Responses

LTB4 is a key player in the initiation and regulation of inflammatory and immune responses. It is recognized for its ability to recruit and activate innate immune cells and its more complex role in the resolution of inflammation.

Regulation of Innate Immune Cell Recruitment and Activation

Leukotriene B4 is a powerful chemoattractant for various immune cells, orchestrating their migration to sites of inflammation and infection. nih.gov Its primary role involves the recruitment and activation of neutrophils, the first line of defense in the innate immune system. nih.govnih.gov LTB4 not only stimulates the directed migration (chemotaxis) of neutrophils but also enhances their adherence to blood vessel walls, a crucial step for their emigration into tissues. nih.gov Beyond neutrophils, LTB4's chemoattractant activity extends to other innate immune cells, including monocytes, macrophages, and dendritic cells. nih.gov

Once at the site of inflammation, LTB4 further modulates the function of these cells. It enhances the phagocytic and microbicidal activities of both neutrophils and macrophages. nih.gov In macrophages, LTB4 can augment cytotoxic activities and stimulate the production of pro-inflammatory mediators such as interleukin-1 (IL-1), tumor necrosis factor (TNF), and hydrogen peroxide. nih.gov Furthermore, LTB4 signaling can amplify the response to other inflammatory stimuli by upregulating the expression of key signaling molecules like MyD88, which is crucial for Toll-like receptor (TLR) signaling. nih.govnih.gov This amplification of the innate immune response highlights LTB4's role as a critical mediator in host defense against pathogens. nih.gov

Recent research has also uncovered a role for LTB4 in licensing inflammasome activation, a critical component of the innate immune response that leads to the production of the pro-inflammatory cytokines IL-1β and IL-18. pnas.orgpnas.org Endogenously produced LTB4 is required for both the priming and activation signals of the NLRP3 inflammasome. pnas.org This function underscores the multifaceted role of LTB4 in orchestrating a robust inflammatory response.

Role in Inflammatory Resolution Processes

While LTB4 is a potent pro-inflammatory mediator, the broader family of lipid mediators to which it belongs also includes compounds that are actively involved in the resolution of inflammation. The resolution of inflammation is an active process that involves a switch in the profile of lipid mediators produced, from pro-inflammatory molecules like LTB4 to specialized pro-resolving mediators (SPMs), including lipoxins, resolvins, and protectins. nih.govtandfonline.com

Lipoxins, for instance, can inhibit LTB4-induced neutrophil chemotaxis. researchgate.net This demonstrates a counter-regulatory mechanism where different lipid mediators can have opposing effects, helping to control the inflammatory response and promote its resolution. An imbalance between pro-inflammatory leukotrienes and pro-resolving mediators can contribute to chronic inflammation. For example, in atherosclerotic plaques, a decrease in the ratio of SPMs to LTB4 is observed in vulnerable regions, suggesting that a failure in the resolution process contributes to disease progression. harvard.edu

The interaction between LTB4 and its receptors can also be modulated by SPMs. For example, resolvin E1 can act as an antagonist at the BLT1 receptor, thereby inhibiting the pro-inflammatory actions of LTB4. nih.gov This highlights the intricate regulation of inflammatory processes, where the balance between pro-inflammatory and pro-resolving lipid mediators is crucial for determining the outcome of an inflammatory response.

Investigations in Specific Organ Systems and Experimental Conditions

The significant role of Leukotriene B4 in inflammation has prompted extensive research into its involvement in the pathophysiology of various diseases affecting specific organ systems. Experimental models have been instrumental in elucidating the mechanisms through which LTB4 contributes to these conditions.

Airway Inflammation Models (e.g., Asthma and COPD Research)

In the context of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD), LTB4 is a key mediator of airway inflammation. nih.govscienceblog.com Elevated levels of LTB4 are found in the airways of patients with asthma and COPD, and these levels often correlate with disease severity. nih.govnih.gov LTB4 contributes to the pathophysiology of these conditions through several mechanisms. It is a potent chemoattractant for neutrophils and other leukocytes, which are implicated in the inflammatory processes of both asthma and COPD. nih.govnih.gov

Experimental models of allergic airway inflammation have demonstrated that LTB4 is essential for the development of airway hyperresponsiveness and inflammation. nih.govatsjournals.orgatsjournals.org In these models, LTB4, acting through its receptor BLT1, mediates the recruitment of effector T cells, which in turn contribute to the inflammatory cascade. atsjournals.org Interestingly, the two LTB4 receptors, BLT1 and BLT2, appear to have opposing roles in allergic airway inflammation. While BLT1 promotes inflammation, BLT2 may have a protective, anti-inflammatory role. scienceblog.com This dual functionality adds complexity to the role of LTB4 signaling in airway diseases. Furthermore, LTB4 can stimulate the production of other inflammatory mediators, such as IL-13, a key cytokine in allergic asthma. mdpi.com

Experimental ModelKey Findings Related to LTB4Reference
Allergen-induced airway hyperresponsiveness in miceLTB4 is crucial for the development of airway hyperresponsiveness and inflammation. nih.govatsjournals.org
BLT1-deficient mouse modelsAbsence of the BLT1 receptor significantly reduces allergen-induced airway hyperresponsiveness. atsjournals.org
BLT2-gene deleted mouse modelsDeletion of the BLT2 gene leads to increased lung allergic inflammation, suggesting a protective role for BLT2. scienceblog.com
Mast cell-dependent murine model of allergic airway inflammationInhibition of LTA4H, the enzyme that produces LTB4, attenuates airway inflammation and hyperreactivity. atsjournals.org

Hepatic Studies and Liver Disease Models (e.g., Steatosis, Fibrosis)

The role of LTB4 in liver diseases is multifaceted, with evidence suggesting its involvement in both injury and repair processes. In experimental models of alcoholic liver disease, a positive correlation has been observed between the severity of liver injury and plasma levels of LTB4. nih.gov This suggests that LTB4 contributes to the inflammatory component of alcoholic liver injury.

In the context of non-alcoholic fatty liver disease (NAFLD) and its more severe form, metabolic dysfunction-associated steatohepatitis (MASH), the LTB4-BLT1 axis has been implicated in the regulation of lipid metabolism and inflammation. nih.gov Inhibition of the BLT1 receptor has been shown to reduce hepatic steatosis (fat accumulation in the liver) in some experimental models. nih.gov However, the impact of BLT1 inhibition on liver inflammation and fibrosis appears to be more complex and may depend on the specific experimental model used. nih.gov

Conversely, there is also evidence that LTB4 signaling can promote liver repair. In a model of hepatic ischemia/reperfusion injury, LTB4 signaling through its BLT1 receptor was shown to enhance the recruitment of macrophages, which are critical for the removal of cellular debris and the promotion of tissue regeneration. nih.gov These macrophages, recruited in a BLT1-dependent manner, were found to express factors that promote liver repair, such as epidermal growth factor (EGF). nih.gov

Experimental ModelKey Findings Related to LTB4Reference
Experimental alcoholic liver disease in ratsPositive correlation between plasma LTB4 levels and the severity of liver injury. nih.gov
Choline-deficient, high-fat diet model of MASH and fibrosis in miceA BLT1 antagonist reduced plasma lipids and liver steatosis but did not impact inflammation or fibrosis. nih.gov
Hepatic ischemia/reperfusion injury in miceBLT1 signaling promotes liver repair by enhancing the recruitment of macrophages that express EGF. nih.gov

Research in Bone Metabolism and Osteoclastogenesis

Leukotriene B4 is an important regulator of bone metabolism, primarily by stimulating bone resorption. nih.govoup.com This effect is mediated through its action on osteoclasts, the cells responsible for breaking down bone tissue. LTB4 has been shown to increase both the formation (osteoclastogenesis) and the activity of osteoclasts. nih.govnih.govoup.com This pro-resorptive activity of LTB4 is relevant in inflammatory conditions that are often associated with bone loss. nih.gov

Experimental studies have demonstrated that LTB4 can directly stimulate osteoclast formation from precursor cells, even in the absence of other key osteoclastogenic factors like RANKL. oup.comresearchgate.net This suggests that LTB4 can act as a direct and independent stimulus for bone resorption. The effects of LTB4 on osteoclasts are mediated through its BLT1 receptor, which is expressed on these cells. nih.govoup.com Signaling through the LTB4/BLT1 pathway in osteoclasts leads to changes in cell morphology and an increase in their bone-resorbing activity. nih.gov

In vivo studies using animal models have confirmed the pro-resorptive effects of LTB4. Local administration of LTB4 over the calvariae (skull bones) of mice resulted in increased bone resorption, a higher number of osteoclasts, and more eroded bone surfaces. nih.govoup.com Furthermore, in models of pathological bone loss, such as that induced by ovariectomy or lipopolysaccharide (LPS), mice lacking the BLT1 receptor showed significantly attenuated bone resorption. nih.gov These findings underscore the critical role of the LTB4/BLT1 axis in both physiological and pathological bone remodeling.

Experimental ModelKey Findings Related to LTB4Reference
In vivo administration of LTB4 over mouse calvariaeIncreased bone resorption, osteoclast numbers, and eroded surfaces. nih.govoup.com
In vitro organ cultures of neonatal mouse calvariaeLTB4 increased osteoclastic bone resorption. nih.govoup.com
Ovariectomy- and LPS-induced bone loss in miceBLT1-deficient mice exhibited significantly attenuated bone resorption. nih.gov
Human peripheral blood mononuclear cell culturesLTB4 promotes osteoclast formation in a RANKL-independent manner. oup.comresearchgate.net

Studies on Peripheral Nociceptive Sensitization

Leukotriene B4 is a significant contributor to peripheral nociceptive sensitization, the process by which peripheral sensory neurons become more responsive to stimuli, leading to pain hypersensitivity. Tissue injury triggers the release of various chemical mediators, including LTB4, which initiates an inflammatory response and sensitizes peripheral nociceptors. nih.gov

Studies using a post-incisional pain model in mice have demonstrated that the LTB4-BLT1 signaling axis is pivotal in this process. nih.govnih.gov Following a paw incision, local LTB4 production activates its high-affinity receptor, BLT1. This activation exacerbates pain responses by promoting the local infiltration of inflammatory monocytes and subsequently increasing the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.govnih.gov Blockade of this LTB4-BLT1 signaling pathway, either through genetic knockout of BLT1 or pharmacological antagonism, has been shown to attenuate mechanical pain hypersensitivity and reduce the local accumulation of inflammatory cells and cytokines. nih.govnih.govplos.org

Interestingly, the two primary receptors for LTB4, BLT1 and BLT2, appear to have opposing roles in the sensitization of peripheral sensory neurons. researchgate.net While LTB4 at lower concentrations (100-200 nM) sensitizes the heat-activated ion channel TRPV1 through the BLT1 receptor, leading to thermal hyperalgesia, higher concentrations of LTB4 (>0.5 μM) or the use of BLT2 agonists can abolish this sensitization. researchgate.net This suggests a self-regulating system where BLT1 activation promotes pain sensitization, and BLT2 activation provides an inhibitory or counter-regulatory effect. researchgate.net

Table 1: Role of LTB4-BLT1 Signaling in Post-Incisional Pain

Experimental Observation Consequence of LTB4-BLT1 Signaling Reference
Mechanical Pain Hypersensitivity Attenuated with BLT1 blockade nih.gov
Inflammatory Monocyte Accumulation Reduced in BLT1 knockout mice nih.gov

Endotoxic Shock Research

Endotoxic shock, a severe and life-threatening complication of sepsis caused by gram-negative bacterial infections, is characterized by a systemic inflammatory response. nih.govoup.com Research has identified a critical mediatory role for Leukotriene B4 and its receptors in the development of this condition. nih.govresearchgate.net

In mouse models of lipopolysaccharide (LPS)-induced endotoxic shock, the production of LTB4 is significantly upregulated in both peritoneal fluid and serum. nih.govresearchgate.net This increase in LTB4 activates its receptors, BLT1 and BLT2. The subsequent signaling pathways are instrumental in mediating the expression of key cytokines that drive endotoxic shock, including IL-17, IL-6, and IL-1β, via the activation of the transcription factor NF-κB. nih.govoup.comresearchgate.net

Pharmacological inhibition or genetic deletion of the BLT1 and BLT2 receptors has been shown to provide significant protection in these experimental models. nih.gov Blocking the LTB4 receptors attenuates the severe inflammation and tissue damage associated with endotoxic shock and leads to an enhanced survival rate in mice. nih.govoup.comresearchgate.net These findings underscore the importance of the LTB4 signaling pathway in the pathogenesis of endotoxic shock and highlight its receptors as potential therapeutic targets. nih.govresearchgate.net

Mechanisms of Heme-Induced Neutrophilic Inflammation

High concentrations of free heme, which can occur during hemolytic events or significant cell damage, are known to trigger an inflammatory response characterized by the recruitment of neutrophils. inca.gov.brnih.gov Studies have revealed that this heme-induced neutrophilic inflammation is critically dependent on the endogenous activity of LTB4. inca.gov.br

Research demonstrates that in response to heme administration in vivo, there is an increased level of LTB4 in the peritoneal cavity, which precedes and coincides with neutrophil recruitment. inca.gov.brnih.gov The primary source of this LTB4 has been identified as resident macrophages, not mast cells. inca.gov.brnih.gov Evidence for this includes the specific localization of LTB4 within the lipid bodies of macrophages after heme stimulation and the observation that heme can directly activate macrophages in vitro to synthesize LTB4. inca.gov.brnih.gov

The crucial role of the LTB4 pathway is further substantiated by experiments showing that the recruitment of neutrophils induced by heme is significantly diminished by pretreatment with 5-lipoxygenase (5-LO) inhibitors and antagonists for the LTB4 receptor 1 (BLT1). inca.gov.brnih.gov This uncovers a key mechanistic link where macrophage-derived LTB4 acts as a critical signal for neutrophil migration in the context of heme-driven inflammation. inca.gov.br

Pathogenic Roles in Experimental Allergic Diseases (e.g., Allergic Rhinitis, Atopic Dermatitis)

Leukotriene B4 is a potent chemoattractant for various inflammatory cells and has been implicated in the pathogenesis of several allergic diseases. nih.gov Elevated levels of LTB4 are often found in these conditions and are linked to disease activity. nih.gov

In allergic rhinitis , LTB4 contributes to the mucosal inflammatory processes seen in the late phase of the allergic reaction. nih.gov Neutrophils from patients with allergic rhinitis have been observed to have an increased production of LTB4. nih.gov As a powerful chemotactic factor, LTB4 is crucial for recruiting inflammatory cells to the nasal mucosa, thereby perpetuating the allergic inflammation. nih.govnih.gov

In the context of atopic dermatitis (AD) , a chronic inflammatory skin disease, LTB4 also plays a significant role. nih.gov Scratching, a hallmark of AD, can induce a rapid influx of neutrophils into the skin. nih.govjohnshopkins.edu This neutrophil recruitment is largely dependent on the generation of LTB4 by the neutrophils themselves and their expression of the BLT1 receptor. johnshopkins.edu In mouse models, LTB4 levels are elevated in sensitized skin sites, and the compound can induce itch-associated scratching responses. nih.gov The LTB4/BLT1 pathway is essential for the subsequent recruitment of effector T cells that exacerbate allergic skin inflammation. nih.govnih.gov Notably, this pathway may contribute to inflammation that is resistant to corticosteroid treatment, as corticosteroids can upregulate BLT1 expression on certain inflammatory cells. nih.gov

Table 2: LTB4's Role in Experimental Allergic Disease Models

Disease Model Key Finding Mechanism Reference
Allergic Rhinitis Increased LTB4 production by neutrophils. LTB4 acts as a chemotactic factor, recruiting inflammatory cells. nih.gov

Research on Neutrophil Swarming Mechanisms

Neutrophil swarming is a highly coordinated and rapid accumulation of neutrophils at sites of infection or sterile injury, a process essential for an effective early innate immune response. pasteur.frnih.gov Research has identified LTB4 as a critical intercellular communication signal that orchestrates this collective cell behavior. pasteur.frmdpi.com

When "pioneer" neutrophils first encounter a target, such as a large pathogen or an area of tissue damage, they release LTB4. nih.govmdpi.com This secreted LTB4 diffuses into the surrounding tissue, creating a chemoattractant gradient. nih.gov Nearby neutrophils detect this gradient and migrate towards the source, a process that is amplified as the newly arriving neutrophils also begin to produce and release LTB4. nih.gov This creates a positive feedback loop, which is central to the explosive and highly directed recruitment of a large number of neutrophils to form a swarm. nih.govmdpi.com

This LTB4-mediated signal relay acutely amplifies local danger signals, extending the radius of neutrophil recruitment far beyond the initial site of injury. pasteur.frresearchgate.net Studies have also pointed to the transcellular biosynthesis of LTB4 among neutrophils as a sufficient means to generate the necessary signals for orchestrating the swarm. nih.gov While LTB4 is a primary driver, other chemoattractants and signaling molecules work in concert to regulate the complex dynamics of the swarm, which ultimately serves to isolate and neutralize the threat. pasteur.frnih.gov

Exploration of Antiviral Activities in Research Settings

Beyond its well-established role in bacterial and sterile inflammation, LTB4 has also been shown to possess antiviral activities. nih.govnih.gov This function appears to be mediated primarily through the activation of neutrophils and the subsequent release of antimicrobial peptides. nih.gov

In studies involving influenza A virus infection in mice, treatment with LTB4 resulted in a significant decrease in lung viral loads. nih.gov This protective effect was dependent on the high-affinity LTB4 receptor, BLT1, and was not observed in mice deficient in this receptor or in mice depleted of neutrophils. The clearance of the virus was associated with an increased presence of antimicrobial peptides, such as cathelicidin-related antimicrobial peptide, in the lungs. nih.gov

Similarly, in vitro studies with human cytomegalovirus (CMV) have shown that LTB4 can significantly reduce viral titers in infected leukocyte cultures. nih.gov This antiviral defense mechanism was found to be dependent on neutrophil activation through the BLT1 receptor. nih.gov Stimulation of neutrophils with LTB4 leads to the BLT1-dependent release of various antimicrobial substances, including myeloperoxidase, α-defensins, eosinophil-derived neurotoxin, and the human cathelicidin (B612621) LL-37. nih.gov Furthermore, LTB4 not only triggers the secretion of pre-formed peptides but also increases the transcription of genes for certain antimicrobial peptides. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
Leukotriene B4 (LTB4)
Leukotriene B4-d5
Arachidonic acid
Lipopolysaccharide (LPS)
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
Interleukin-17 (IL-17)
Tumor Necrosis Factor-α (TNF-α)
Heme
Myeloperoxidase
α-defensins
Eosinophil-derived neurotoxin

Methodological Considerations for Deuterated Eicosanoid Standards in Lipidomics

Best Practices and Standardization for Stable Isotope Internal Standard Utilization

The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.com To ensure data accuracy and reproducibility across different studies and laboratories, a standardized approach to their utilization is critical. thermofisher.com

The fundamental principle is the addition of a known quantity of the SIL-IS to a sample at the earliest possible stage of preparation. amazonaws.combiomol.com This allows the SIL-IS to act as a surrogate for the endogenous analyte, experiencing the same variations and losses during extraction, cleanup, and instrumental analysis. thermofisher.combiomol.com The final measurement is a ratio of the endogenous analyte to the SIL-IS, which corrects for procedural inconsistencies and matrix-induced variations, such as ion suppression in the mass spectrometer source. thermofisher.comscispace.com

Best practices for the use of deuterated standards like LTB4-d5 include:

Early Addition : The internal standard must be added to the sample prior to any extraction or purification steps to accurately account for analyte loss. amazonaws.comlipidmaps.org

Molar Parity : The amount of internal standard added should be close to the expected concentration of the endogenous analyte to ensure the measurement falls within the linear dynamic range of the standard curve. amazonaws.comlipidmaps.org

Isotopic Purity Assessment : The SIL-IS should be of high isotopic purity with minimal presence of the unlabeled analyte. acanthusresearch.com The natural abundance of stable isotopes in the analyte must also be considered, especially when measuring very low analyte concentrations. biomol.com

Stability of the Label : Deuterium (B1214612) atoms should be placed on chemically stable positions within the molecule that are not susceptible to back-exchange with protons from the solvent or matrix. acanthusresearch.com

Chromatographic Co-elution : Ideally, the SIL-IS should co-elute with the native analyte. While deuterium labeling can sometimes cause a slight shift in retention time compared to the protium (B1232500) form, this is generally minimal and manageable in most LC methods. thermofisher.comnih.gov

A summary of the key characteristics of an ideal Stable Isotope-Labeled Internal Standard is presented below.

FeatureDescriptionRationale
Chemical Identity Identical chemical structure to the analyte, differing only in isotopic composition.Ensures identical behavior during sample preparation and analysis, providing the most accurate correction. scispace.combiomol.com
Isotopic Stability Isotopic labels (e.g., D, ¹³C) are on non-exchangeable positions. acanthusresearch.comPrevents loss or exchange of the label, which would compromise quantification. acanthusresearch.com
Mass Difference A sufficient mass difference (typically ≥3 mass units) from the analyte. acanthusresearch.comAvoids spectral overlap from the natural isotopic distribution of the analyte. acanthusresearch.com
Isotopic Purity High enrichment of the stable isotope and negligible levels of the unlabeled analyte.Minimizes interference and improves the lower limit of quantification. biomol.com
Co-elution Elutes at the same chromatographic retention time as the analyte. thermofisher.comEnsures that both the analyte and the standard experience the same matrix effects at the same time. thermofisher.com

Addressing Analytical Challenges in Eicosanoid Quantification and the Advantages of LTB4-d5

Quantifying eicosanoids such as Leukotriene B4 (LTB4) is fraught with analytical challenges. These molecules are present at very low, often picomolar, concentrations in tissues and biological fluids. nih.govnih.gov Their chemical structure makes them susceptible to oxidation during sample handling and preparation, and the complexity of the biological matrix can lead to significant ion suppression or enhancement during mass spectrometric analysis. nih.govnih.gov Furthermore, the existence of numerous structurally similar isomers requires highly specific and selective analytical methods. nih.gov

The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with stable isotope dilution has revolutionized the ability to analyze these lipid mediators. nih.govnih.gov LTB4-d5 is an exemplary internal standard for tackling these challenges.

Key Advantages of LTB4-d5:

Correction for Extraction Inefficiency : As LTB4-d5 is chemically identical to endogenous LTB4, it has the same recovery profile through solid-phase or liquid-liquid extraction steps. By adding a known amount of LTB4-d5 at the start, any loss of the native LTB4 during this process is accounted for in the final analyte/internal standard ratio. lipidmaps.org

Mitigation of Matrix Effects : Matrix effects, primarily ion suppression, are a major source of inaccuracy in LC-MS analysis. thermofisher.com Because LTB4-d5 co-elutes with LTB4, it experiences the same degree of ion suppression or enhancement in the electrospray ionization source. This allows the ratio to remain constant, providing a more accurate quantification than external calibration methods. thermofisher.comscispace.com

Improved Precision and Accuracy : The use of a co-eluting stable isotope-labeled internal standard significantly improves the precision and accuracy of the assay compared to using a structural analogue as an internal standard. scispace.com This is because even closely related structures can exhibit different ionization efficiencies and chromatographic behaviors. amazonaws.com

Enhanced Specificity : In an LC-MS/MS experiment, a specific precursor-to-product ion transition is monitored for both the analyte (LTB4) and the internal standard (LTB4-d5). This Multiple Reaction Monitoring (MRM) approach provides extremely high selectivity, ensuring that the signal is from the compound of interest and not from interfering species. lipidmaps.orgnih.gov

The table below illustrates the common analytical challenges in eicosanoid analysis and how LTB4-d5 helps to overcome them.

Analytical ChallengeDescriptionAdvantage of LTB4-d5
Low Endogenous Concentration Eicosanoids are present at trace levels (pM to nM), requiring highly sensitive methods. nih.govnih.govLTB4-d5 enables robust quantification even at low levels through the sensitivity of MS detection and accurate standard curves. researchgate.net
Sample Loss During Preparation Analyte can be lost during multi-step extraction and cleanup procedures. amazonaws.comAs a chemically identical surrogate, LTB4-d5 loss mirrors that of the native analyte, correcting for these variations. biomol.com
Matrix Effects (Ion Suppression) Co-eluting substances from the biological matrix interfere with analyte ionization in the MS source. thermofisher.comCo-elution of LTB4-d5 with LTB4 ensures both are affected equally, allowing the analyte/IS ratio to remain accurate. thermofisher.com
Chemical Instability/Oxidation Eicosanoids can degrade or oxidize during sample handling and storage. nih.govLTB4-d5 degrades at the same rate as the native analyte, correcting for instability issues post-standard addition. lipidmaps.org
Isomeric Complexity Biological systems contain many structurally similar and isobaric eicosanoids. nih.govLC separates isomers, while the specific mass transition of LTB4-d5 in MS/MS ensures unambiguous identification and quantification. nih.gov

Future Directions and Emerging Technologies in Leukotriene B4 Lipidomics Research

The field of lipidomics is continuously evolving, with new technologies and approaches promising to further elucidate the complex roles of LTB4 in health and disease. Research into LTB4 and its metabolic pathways is moving beyond simple quantification towards a more dynamic and systems-level understanding.

One key area of future research is the investigation of transcellular biosynthesis of LTB4. Recent studies have shown that the complete synthesis of LTB4 can be orchestrated between different cells, such as neutrophils, where one cell produces the intermediate Leukotriene A4 (LTA4) and a neighboring cell takes it up to produce LTB4. nih.gov Advanced lipidomic methods using SIL-IS will be crucial to trace the flux of these intermediates between cells and understand how this intercellular communication contributes to inflammatory responses like neutrophil swarming. nih.gov

Lipidomic flux analysis , which uses stable isotope tracers to follow the metabolic fate of precursors like arachidonic acid through the eicosanoid network, is another emerging area. nih.govnih.gov These studies can provide a dynamic view of how LTB4 production is regulated in response to stimuli, such as infection or inflammation, and how it is altered in disease states. nih.govnih.gov Integrating this flux data with transcriptomic and proteomic data will enable the development of comprehensive systems biology models of inflammatory pathways. nih.gov

Emerging analytical technologies will also play a significant role. Advances in high-resolution mass spectrometry (HRMS) and techniques like ion mobility spectrometry (IMS) are providing greater depth to lipidomic analyses. IMS, when coupled with LC-MS, adds another dimension of separation based on the size, shape, and charge of the ions, which can help to resolve isomeric and isobaric lipids that are difficult to separate by chromatography alone. This will be invaluable for distinguishing LTB4 from its various isomers with even greater confidence.

Finally, these advanced lipidomic approaches will continue to be applied to uncover the role of LTB4 in a wide range of pathologies, including cardiovascular disease, diabetes, and cancer, potentially identifying LTB4 signaling as a therapeutic target. nih.govnih.gov The ability to accurately measure subtle changes in LTB4 levels and flux will be essential for developing and evaluating new anti-inflammatory therapies that target this pathway. nih.gov

Q & A

Q. What established protocols are recommended for synthesizing and characterizing Leukotriene B4-d5 in laboratory settings?

this compound, a deuterated analog of LTB4, requires precise synthesis protocols. A validated method involves enzymatic oxidation of arachidonic acid-d8 using 5-lipoxygenase, followed by purification via reversed-phase HPLC. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation (e.g., δ 5.3–5.7 ppm for conjugated diene protons) and high-resolution mass spectrometry (HRMS) to verify isotopic purity (e.g., m/z 339.3 for [M-H]⁻). Elemental analysis and chromatographic purity (>98%) are critical to ensure batch consistency . Experimental details must align with reproducibility standards, including reaction conditions, solvent systems, and spectroscopic data in supplementary materials .

Q. How is this compound utilized as an internal standard in quantitative lipidomics studies?

LTB4-d5 is widely used as an isotopically labeled internal standard to correct for matrix effects and extraction inefficiencies in mass spectrometry. For example, in liquid chromatography-tandem MS (LC-MS/MS), researchers spike known quantities of LTB4-d5 into biological samples (e.g., plasma, urine) prior to solid-phase extraction. Quantification relies on the ratio of endogenous LTB4 to LTB4-d5 peak areas, normalized against calibration curves. This method reduces variability in recovery rates and ion suppression, particularly in studies measuring inflammatory biomarkers like urinary LTB4 .

Q. What analytical techniques are most effective for detecting LTB4-d5 in complex biological matrices?

LC-MS/MS with electrospray ionization (ESI) in negative ion mode is the gold standard. Key parameters include:

  • Chromatography : C18 column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid).
  • Detection : Multiple reaction monitoring (MRM) transitions (e.g., m/z 339.3 → 195.1 for LTB4-d5).
  • Sample prep : Solid-phase extraction using mixed-mode cartridges to isolate eicosanoids from lipids and proteins .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate LTB4-d4’s role in neutrophil-mediated inflammatory responses?

Advanced studies require multi-modal approaches:

  • In vitro : Differentiate HL-60 cells into neutrophils and stimulate with calcium ionophores to induce endogenous LTB4 production. Use LTB4-d5 to trace metabolic flux via LC-MS/MS.
  • In vivo : Employ LTB4 receptor (BLT1/BLT2) knockout mice to compare leukocyte recruitment in zymosan-induced peritonitis models, with deuterated LTB4-d5 quantifying ligand-receptor binding via competitive assays .
  • Controls : Include deuterium-free LTB4 and receptor antagonists (e.g., LY293111) to validate specificity .

Q. How can researchers resolve discrepancies in reported binding affinities of LTB4-d5 across BLT1 receptor isoforms?

Contradictions often arise from assay conditions. To address this:

  • Use surface plasmon resonance (SPR) with purified BLT1 isoforms to measure kinetic parameters (Ka, Kd).
  • Compare results across buffer systems (e.g., HEPES vs. Tris) and lipid concentrations, as LTB4-d5’s solubility impacts binding.
  • Validate findings with radiolabeled [³H]-LTB4 competition assays in membrane preparations from transfected HEK293 cells .

Q. What methodological considerations are critical when using LTB4-d5 to track arachidonic acid metabolism in metabolic tracing studies?

Key considerations include:

  • Isotopic labeling : Ensure arachidonic acid-d8 is ≥98% deuterated to minimize unlabeled background.
  • Inhibition controls : Use 5-lipoxygenase inhibitors (e.g., zileuton) to confirm enzymatic specificity.
  • Time-course sampling : Collect samples at 0, 15, 30, and 60 minutes post-stimulation to capture metabolic turnover rates.
  • Data normalization : Express results as pmol LTB4-d5 per mg protein or cell count to account for biological variability .

Data Contradiction Analysis

Q. How should researchers address variability in LTB4-d5’s reported stability under different storage conditions?

Stability discrepancies (e.g., degradation in plasma vs. buffer) require systematic validation:

  • Storage tests : Aliquot LTB4-d5 into human plasma, PBS, and methanol. Store at -80°C, -20°C, and 4°C. Quantify degradation via LC-MS/MS at 0, 7, 14, and 30 days.
  • Stabilizers : Test additives like EDTA (inhibits metalloproteinases) or antioxidants (e.g., BHT) to prolong stability.
  • Reporting : Clearly document storage protocols in publications to enable cross-study comparisons .

Ethical and Reproducibility Guidelines

  • Data transparency : Raw MS/MS spectra, NMR assignments, and synthetic protocols must be included in supplementary materials .
  • Conflict checks : Disclose any commercial sources of LTB4-d5 or instrumentation used to avoid bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.